molecular formula C5H3BrN2O3S B1397958 5-Bromo--2-nitrothiophene-3-carbaldehyde oxime CAS No. 1201924-03-9

5-Bromo--2-nitrothiophene-3-carbaldehyde oxime

Cat. No.: B1397958
CAS No.: 1201924-03-9
M. Wt: 251.06 g/mol
InChI Key: BIOZEBWUZFUNJP-FARCUNLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-nitrothiophene-3-carbaldehyde oxime is an organic compound with the molecular formula C5H3BrN2O3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-nitrothiophene-3-carbaldehyde oxime typically involves the following steps:

    Nitration: The addition of a nitro group to the brominated thiophene.

    Oximation: The conversion of the formyl group to an oxime.

The reaction conditions for these steps often involve the use of specific reagents and catalysts to achieve the desired transformations. For example, bromination can be carried out using bromine or N-bromosuccinimide, while nitration typically involves the use of nitric acid or a nitrating mixture. Formylation can be achieved using formylating agents such as Vilsmeier-Haack reagent, and oximation involves the use of hydroxylamine.

Industrial Production Methods

Industrial production of 5-Bromo-2-nitrothiophene-3-carbaldehyde oxime may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-nitrothiophene-3-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-bromo-2-aminothiophene-3-carbaldehyde oxime, while substitution of the bromine atom can produce various substituted thiophene derivatives.

Scientific Research Applications

5-Bromo-2-nitrothiophene-3-carbaldehyde oxime has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: Thiophene derivatives are used in the development of organic semiconductors and other advanced materials.

    Biological Studies:

Mechanism of Action

The mechanism of action of 5-Bromo-2-nitrothiophene-3-carbaldehyde oxime depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and oxime groups can participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-nitrothiophene-3-carbaldehyde: Lacks the oxime group but shares similar structural features.

    2-Nitrothiophene-3-carbaldehyde oxime: Lacks the bromine atom but contains the nitro and oxime groups.

    5-Bromo-2-aminothiophene-3-carbaldehyde oxime: Contains an amino group instead of a nitro group.

Uniqueness

5-Bromo-2-nitrothiophene-3-carbaldehyde oxime is unique due to the presence of both bromine and nitro groups, along with the oxime functionality

Properties

IUPAC Name

(NE)-N-[(5-bromo-2-nitrothiophen-3-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O3S/c6-4-1-3(2-7-9)5(12-4)8(10)11/h1-2,9H/b7-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOZEBWUZFUNJP-FARCUNLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C=NO)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC(=C1/C=N/O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301209294
Record name [C(E)]-5-Bromo-2-nitro-3-thiophenecarboxaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301209294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093878-19-3
Record name [C(E)]-5-Bromo-2-nitro-3-thiophenecarboxaldehyde oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093878-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [C(E)]-5-Bromo-2-nitro-3-thiophenecarboxaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301209294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromo-2-nitrothiophene-3-carbaldehyde (22.5 g, 95 mmol), hydroxylamine hydrochloride (6.96 g, 100 mmol) and sodium acetate (8.21 g, 100 mmol) were stirred in ethanol (225 mL) at room temperature overnight. The solvent was removed in vacuo, saturated NaHCO3 was added and the products extracted into EtOAc (3×). The combined organic extracts were washed with brine, dried over MgSO4, filtered, and concentrated in vacuo to give the title compound as an orange solid.
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
6.96 g
Type
reactant
Reaction Step One
Quantity
8.21 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo--2-nitrothiophene-3-carbaldehyde oxime
Reactant of Route 2
5-Bromo--2-nitrothiophene-3-carbaldehyde oxime
Reactant of Route 3
5-Bromo--2-nitrothiophene-3-carbaldehyde oxime
Reactant of Route 4
5-Bromo--2-nitrothiophene-3-carbaldehyde oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.